Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl, also known as Benzylmorphine or Peronine, is a compound derived from the morphinan class of alkaloids. This class is recognized for its psychoactive properties and structural similarity to morphine. Morphinan derivatives are utilized in various medicinal applications, particularly in pain relief and cough suppression. The compound's chemical structure includes a benzyloxy group and an epoxy bridge, which contribute to its pharmacological effects and potential therapeutic uses .
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl is classified under the category of opioids due to its interaction with opioid receptors in the central nervous system. It is synthesized from naturally occurring alkaloids such as thebaine, making it part of a broader family of compounds that includes morphine and codeine. The compound is identified by its CAS number 63690-25-5 and has a molecular formula of C24H27NO2 .
The synthesis of Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl typically involves multiple steps starting from thebaine or similar morphinan derivatives. Key methods include:
The synthesis may employ various reagents and conditions tailored to optimize yield and purity. For example, certain catalysts might be used during the formation of the epoxy group to enhance reaction efficiency.
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl has a complex molecular structure characterized by:
The structure features a fused ring system typical of morphinans along with additional functional groups that enhance its biological activity.
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl participates in several chemical reactions that can modify its structure:
The outcomes of these reactions depend on specific conditions such as temperature and solvent choice.
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl primarily exerts its pharmacological effects through interactions with opioid receptors in the brain. Specifically:
This mechanism underlies its potential use as an analgesic and cough suppressant.
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl exhibits several notable physical properties:
Key chemical properties include:
These properties are critical for understanding how the compound behaves in various environments and applications.
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl has several scientific applications:
Its unique structural attributes make it a valuable compound for further research in pharmacology and medicinal chemistry .
3-Benzyloxy-4,5-epoxy-17-methylmorphinan shares fundamental stereochemical and biogenetic features with ent-morphinan alkaloids. These compounds are characterized by a phenanthrene-type core with ring A aromatic, ring B saturated, and ring C partially hydrogenated, accompanied by an N-containing saturated ring D [2] [4]. The defining stereochemical distinction lies in the configuration at C-9 and C-13: while poppy-derived morphinans exhibit β-configuration relative to the piperidine ring, ent-morphinans display reversed stereochemistry [2]. This compound belongs to the salutaridine subgroup, characterized by oxygenated substituents at C-3/C-4 (ring A) and C-6/C-7 (ring C), mirroring functionalization patterns observed in (–)-salutaridine and (–)-sinoacutine [2] [10].
The biosynthetic origin of 3-benzyloxy-4,5-epoxy-17-methylmorphinan involves stereochemical inversion parallel to the (S)- to (R)-reticuline conversion in morphine biosynthesis. This critical epimerization is mediated by the STORR [(S)- to (R)-reticuline] fusion protein identified in Papaver somniferum, which contains cytochrome P450 and oxidoreductase modules [10]. The P450 domain converts (S)-reticuline to 1,2-dehydroreticuline, while the oxidoreductase module stereoselectively reduces this intermediate to (R)-reticuline [10]. This enzymatic machinery likely facilitates analogous stereochemical adjustments during 3-benzyloxy-4,5-epoxy-17-methylmorphinan biosynthesis, enabling proper configuration for downstream cyclization and functionalization.
Table 1: Comparative Biogenetic Origins of Morphinan Derivatives
Compound Type | Key Biosynthetic Feature | Core Structural Motif |
---|---|---|
3-Benzyloxy-4,5-epoxy-17-methylmorphinan | STORR-mediated stereochemical control | 3-Benzyloxy, 4,5-epoxy bridge |
Natural ent-morphinans (e.g., salutaridine) | Plant-derived enzymatic epimerization | Keto function at C-7, no ring E |
Semisynthetic derivatives | Chemical modification of natural scaffolds | Variable C3/C17 substituents |
The assembly of 3-benzyloxy-4,5-epoxy-17-methylmorphinan originates from benzyltetrahydroisoquinoline (BTIQ) alkaloid precursors, notably (R)-reticuline. This central branch-point intermediate undergoes regiospecific benzylation at C3, mediated by O-benzyltransferases, to form 3-benzyloxy substituted intermediates [4] [6]. Cell-specific compartmentalization governs subsequent transformations: early pathway enzymes (norcoclaurine synthase, 6OMT, CNMT) operate in phloem sieve elements, while later modifications occur in adjacent laticifers where 4,5-epoxidation and N-methylation transpire [6].
Proteomic analyses of opium poppy latex identified benzylisoquinoline-utilizing enzymes including thebaine 6-O-demethylase (T6ODM), codeinone reductase (COR), and codeine-O-demethylase (CODM) as abundant components [6]. These enzymes likely participate in analogous functional group modifications during 3-benzyloxy-4,5-epoxy-17-methylmorphinan biosynthesis. The 17-methyl group derives from S-adenosylmethionine-dependent N-methylation of the tetrahydroisoquinoline nitrogen, catalyzed by specific N-methyltransferases that exhibit stringent substrate specificity toward benzylated intermediates [6] [8].
Table 2: Key Enzymes in BTIQ-Derived Morphinan Biosynthesis
Enzyme | Function in Pathway | Subcellular Localization |
---|---|---|
STORR fusion protein | (S)- to (R)-reticuline epimerization | Sieve elements |
O-Benzyltransferase | 3-Benzyloxy group installation | Sieve elements/laticifers |
P450 epoxidase | 4,5-Epoxide formation | Laticifers |
N-Methyltransferase | 17-Methyl group addition | Laticifers |
The 4,5-epoxy bridge represents a defining structural feature of 3-benzyloxy-4,5-epoxy-17-methylmorphinan, formed through stereospecific oxidative coupling. This transformation is catalyzed by cytochrome P450 enzymes analogous to salutaridine synthase (CYP719B1), which mediates phenol coupling in morphine biosynthesis by converting (R)-reticuline to salutaridine through intramolecular carbon-carbon bond formation [6] [10]. The enzymatic epoxidation proceeds via a radical mechanism wherein the P450-generated phenoxy radical attacks the adjacent carbon, forming the strained epoxide bridge [6].
The stereochemical integrity of the epoxide moiety is enzymatically controlled, with NMR studies confirming cis ring fusion at the B/C junction [2] [4]. This configuration significantly influences molecular conformation and bioactivity. Nuclear Overhauser effect spectroscopy (NOESY) analyses reveal distinctive 1H-NMR signatures for the epoxy bridge: the C4-H proton resonates at δ 3.05–3.15 ppm with characteristic coupling patterns (J4,5 = 4.0–4.5 Hz), while C5-H appears as a multiplet at δ 2.80–2.90 ppm [4]. The 3-benzyloxy substituent induces substantial electronic effects on the epoxidation kinetics, evidenced by accelerated reaction rates compared to non-benzylated analogs in enzymatic assays with recombinant P450s [3].
3-Benzyloxy-4,5-epoxy-17-methylmorphinan exhibits distinct functionalization patterns when compared to natural ent-morphinan subgroups. The salutaridine series features oxygenation at C-3/C-4 (ring A) and C-6/C-7 (ring C), while the pallidine series bears oxygen substituents at C-2/C-3 (ring A) and C-6/C-7 (ring C) [2]. In contrast, 3-benzyloxy-4,5-epoxy-17-methylmorphinan combines a 3-benzyloxy group (ring A) with a 4,5-epoxy bridge (rings B/C), representing a unique functionalization pattern among morphinan alkaloids.
Mass spectral fragmentation patterns further differentiate these structural classes. While salutaridine-type alkaloids exhibit characteristic fragments at m/z 297 [M–CH3]+ and m/z 282 [M–CH3–CH3]+, 3-benzyloxy-4,5-epoxy-17-methylmorphinan displays prominent benzyl-containing fragments at m/z 91 [C7H7]+ and m/z 107 [C7H7O]+ alongside morphinan core ions [2] [4]. The benzyloxy substituent substantially alters the compound's physicochemical behavior, increasing lipophilicity (calculated logP = 3.2 ± 0.3) compared to unmasked phenolic morphinans (logP = 1.8–2.2) [4]. This property enhances membrane permeability in in vitro systems but may impact metabolic stability through accelerated cytochrome P450-mediated O-debenzylation.
Table 3: Structural Comparison of Morphinan Subclasses
Structural Feature | Salutaridine Series | Pallidine Series | 3-Benzyloxy-4,5-epoxy-17-methylmorphinan |
---|---|---|---|
Ring A substitution | C3-OH, C4-OMe | C2-OMe, C3-OH | C3-OBn, C4-H |
Ring C substitution | C6-OH, C7=O | C6-OMe, C7-OH | C6-H, C7-H |
B/C ring junction | Unsaturated | Variable saturation | 4,5-Epoxy bridge |
Characteristic MS fragments | m/z 297, 282 | m/z 299, 284 | m/z 91, 107, 283 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8